molecular formula C12H13NO4 B2461548 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid CAS No. 58898-41-2

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid

Cat. No.: B2461548
CAS No.: 58898-41-2
M. Wt: 235.239
InChI Key: BVFFQLRKJBXBKK-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-4-1-8-7-9(2-3-10(8)13-11)17-6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFFQLRKJBXBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58898-41-2
Record name 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid
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Preparation Methods

Molecular Characteristics

The compound (C₁₂H₁₃NO₄, MW 235.24 g/mol) features a tetrahydroquinoline core with a 2-oxo group and a 6-oxypropanoic acid substituent. Computational data reveal a topological polar surface area (TPSA) of 75.63 Ų and a calculated LogP of 1.4248, indicating moderate hydrophilicity. The SMILES string O=C(O)CCOC1=CC2=C(NC(CC2)=O)C=C1 highlights the ether linkage between the propanoic acid and the tetrahydroquinoline ring.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into:

  • Tetrahydroquinoline core : Synthesized via cyclization of aniline derivatives with γ-keto acids or esters.
  • Oxypropanoic acid side chain : Introduced via nucleophilic substitution or Mitsunobu reaction at the 6-position hydroxyl group.

Cyclization Strategies for Tetrahydroquinoline Core Formation

Acid-Catalyzed Cyclization

Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) systems are effective for cyclizing γ-keto acid-aniline adducts. For example, reacting 4-aminophenol with levulinic acid under these conditions yields 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline. This method avoids racemization and achieves >75% yield in optimized setups.

Reaction Conditions :

  • Catalyst : P₂O₅ (1.2 equiv), MsOH (3.0 equiv)
  • Temperature : 100–120°C
  • Duration : 6–8 hours

Reductive Amination Pathways

Alternative routes employ reductive amination of 4-aminophenol with cyclic ketones. For instance, hydrogenating quinoline derivatives under palladium catalysis partially reduces the ring but requires subsequent oxidation to reintroduce the 2-oxo group. This method is less favored due to step inefficiency.

Etherification for Oxypropanoic Acid Side-Chain Introduction

Alkylation with Halogenated Propanoates

The hydroxyl group at the 6-position undergoes SN2 alkylation with ethyl 3-bromopropanoate in dimethylformamide (DMF) using potassium carbonate as a base. This step achieves 60–70% yield, with purity >95% after recrystallization.

Optimized Protocol :

  • Reagents : Ethyl 3-bromopropanoate (1.5 equiv), K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 80°C, 12 hours
  • Workup : Aqueous extraction and silica gel chromatography

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with low reactivity, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple 6-hydroxy-tetrahydroquinoline with 3-hydroxypropanoic acid tert-butyl ester. This method offers higher regioselectivity (>90%) but incurs higher costs.

Downstream Modifications and Final Product Isolation

Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed using NaOH (2.0 M) in tetrahydrofuran (THF)-water (4:1) at 60°C for 4 hours, followed by acidification with HCl to precipitate the free acid. Yields exceed 85% with minimal side-product formation.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (7:3) yield crystals with 98% purity.
  • Chromatography : Silica gel elution with ethyl acetate-hexane (1:1) removes unreacted starting materials.

Comparative Analysis of Synthetic Routes

Method Cyclization Catalyst Alkylation Agent Overall Yield Purity
Acid-catalyzed cyclization + SN2 alkylation P₂O₅/MsOH Ethyl 3-bromopropanoate 52% 98%
Reductive amination + Mitsunobu coupling Pd/C, H₂ 3-Hydroxypropanoate 41% 95%

Table 1. Efficiency comparison of primary synthesis routes. Data aggregated from patents and computational analyses.

Challenges and Optimization Opportunities

Side Reactions

  • Ketone Reactivity : The 2-oxo group may undergo undesired enolization during alkylation. Protecting the ketone as a ketal (e.g., ethylene glycol) before etherification mitigates this.
  • Regioselectivity : Competing O- vs. N-alkylation is minimized using bulky bases like DBU.

Green Chemistry Approaches

Recent patents highlight solvent-free cyclization using microwave irradiation, reducing reaction times to 1–2 hours with comparable yields.

Chemical Reactions Analysis

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydroxide or other bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C12_{12}H13_{13}NO4_4
  • Molecular Weight : 235.24 g/mol
  • SMILES : C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
  • InChIKey : BVFFQLRKJBXBKK-UHFFFAOYSA-N

Medicinal Chemistry

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific mechanisms by which this compound may exert similar effects.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection. Investigations into the neuroprotective properties of this compound could lead to advancements in treatments for neurodegenerative diseases.

Biochemical Studies

This compound is also utilized in proteomics research. It serves as a reagent for studying enzyme interactions and metabolic pathways.

Experimental Applications

  • Enzyme Inhibition Studies : The compound can be used to assess the inhibition of specific enzymes involved in metabolic processes. This is crucial for understanding drug interactions and metabolic pathways.
  • Biomarker Discovery : Its unique structure allows it to be used as a probe in biomarker discovery studies, aiding in the identification of disease states or therapeutic responses.

Research Opportunities

Given its structural properties and preliminary findings, future research should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with biological targets.
  • Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be essential to evaluate safety and efficacy in humans.

Collaborative Research

Engagement with interdisciplinary teams combining medicinal chemistry, pharmacology, and clinical research could enhance the understanding and application of this compound.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase III A (PDE3A), which plays a role in various cellular processes . By inhibiting PDE3A, the compound can affect cyclic adenosine monophosphate (cAMP) levels, leading to various downstream effects.

Comparison with Similar Compounds

Similar compounds to 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid include:

The uniqueness of this compound lies in its specific interaction with PDE3A and its utility in proteomics research.

Biological Activity

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid (CAS Number: 12819275) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.

Structural Information

  • Molecular Formula : C12_{12}H13_{13}NO4_{4}
  • SMILES : C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
  • InChIKey : BVFFQLRKJBXBKK-UHFFFAOYSA-N

Biological Activity

The biological activities of this compound have been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that quinoline derivatives can inhibit sirtuin activity, which is associated with cancer progression and metastasis .

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells was observed in several studies. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression . This suggests that this compound may possess similar anti-inflammatory effects.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related quinoline compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were reported as low as 0.22 µM for AChE inhibition .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives:

  • Anticancer Properties : A study evaluated a series of quinoline derivatives against four cancer cell lines and found several candidates with significant anti-proliferative effects. The mechanism was linked to the inhibition of sirtuins .
  • Anti-inflammatory Mechanisms : Research demonstrated that specific quinoline derivatives inhibited NO production in RAW 264.7 cells by downregulating iNOS and COX-2 expression, highlighting their potential as anti-inflammatory agents .
  • Enzyme Inhibition Profile : Another study conducted molecular docking analyses to explore the binding interactions of quinoline derivatives with AChE active sites. The results indicated stable interactions that could lead to effective inhibition of the enzyme .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of sirtuins; apoptosis induction
Anti-inflammatoryInhibition of iNOS and COX-2; reduced NO production
Enzyme InhibitionAChE inhibition; molecular docking studies

Q & A

Basic: What are the recommended synthetic routes for 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid?

Methodological Answer:
The synthesis typically involves coupling 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline with a propanoic acid derivative. A stepwise approach is preferred:

Quinolinone Preparation : Start with cyclization of an appropriate aniline precursor to form the tetrahydroquinolin-2-one scaffold .

O-Alkylation : React the 6-hydroxy group with a bromo-propanoic acid ester (e.g., methyl 3-bromopropionate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanoic acid side chain .

Hydrolysis : Convert the ester to the free acid using NaOH or LiOH in aqueous THF/MeOH.
Critical Considerations : Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) to avoid over-alkylation or side-product formation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • HPLC : Employ reverse-phase chromatography (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area normalization) .
  • NMR : Confirm the structure via ¹H/¹³C NMR. Key signals include:
    • δ ~2.8–3.2 ppm (m, 4H, tetrahydroquinolinone CH₂ groups).
    • δ ~4.2 ppm (t, 2H, OCH₂ from propanoic acid side chain).
    • δ ~12.5 ppm (broad, COOH proton) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z corresponding to the molecular formula (C₁₅H₁₅NO₄, exact mass 273.1006) .

Basic: What solvent systems are optimal for solubility and stability studies?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline buffers (pH >7). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
  • Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed quinolinone or decarboxylated derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:
Focus on modular modifications:

  • Quinolinone Core : Introduce substituents (e.g., halogens, methyl groups) at positions 3 or 4 to enhance target binding .
  • Propanoic Acid Side Chain : Test ester or amide analogs to improve membrane permeability. For example, replace COOH with a methyl ester and assess cytotoxicity .
  • Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) and molecular docking simulations (PDB: XJZ ligand as a reference) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

  • Pharmacokinetics : Use Sprague-Dawley rats (IV/oral dosing) to measure plasma half-life (t₁/₂) and bioavailability. Collect blood samples at 0.5, 1, 2, 4, 8, and 24 h post-dose; analyze via LC-MS/MS .
  • Efficacy Models :
    • Anti-inflammatory : Collagen-induced arthritis (CIA) in mice, with joint histopathology scoring.
    • Neuroprotection : MPTP-induced Parkinson’s model, monitoring dopaminergic neuron survival via tyrosine hydroxylase staining .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Validate assays with positive controls (e.g., indomethacin for COX inhibition) and ensure compound integrity via NMR/HPLC .
  • Batch Variability : Compare results from independently synthesized batches. If discrepancies persist, investigate stereochemical purity (e.g., chiral HPLC for enantiomeric excess) .
  • Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., knock out suspected receptors and retest activity) .

Advanced: What analytical strategies are effective for identifying metabolites?

Methodological Answer:

  • In Vitro Incubation : Expose the compound to liver microsomes (human/rat) with NADPH cofactor. Terminate reactions at 0, 15, 30, and 60 min .
  • LC-HRMS : Use a Q-TOF mass spectrometer in positive/negative ion modes. Key metabolites may include:
    • Oxidation : +16 Da (hydroxylation at the tetrahydroquinolinone ring).
    • Conjugation : Glucuronide (+176 Da) or sulfate (+80 Da) adducts .
  • Data Analysis : Software tools (e.g., Compound Discoverer) can automate metabolite annotation using fragmentation patterns and biotransformation rules .

Advanced: How should researchers address poor aqueous solubility in formulation development?

Methodological Answer:

  • Co-Solvents : Test combinations of PEG-400, ethanol, and Labrasol® (up to 20% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle Formulations : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • In Vivo Testing : Compare bioavailability of free drug vs. nanoparticle formulations in rodent models .

Advanced: What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4EY7 for COX-2) to assess binding to unintended targets .
  • Machine Learning : Apply DeepChem or Schrödinger’s Phase to predict toxicity (e.g., hERG inhibition, Ames mutagenicity) .
  • Validation : Cross-reference predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., RAW 264.7 macrophages) to identify differentially expressed pathways (e.g., NF-κB, NLRP3) .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down interacting proteins .
  • In Vivo Imaging : Utilize fluorescent or PET-labeled analogs to track tissue distribution in real time .

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